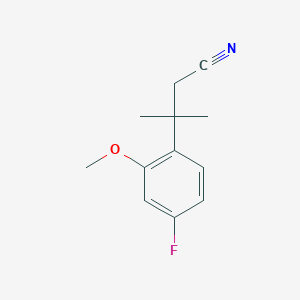
3-(4-Fluoro-2-methoxyphenyl)-3-methylbutyronitrile
Cat. No. B8302404
M. Wt: 207.24 g/mol
InChI Key: SZIXKCOKIGPRBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06903215B2
Procedure details


A mixture of 4.2 g (15.03 mmol) of 2-cyano-3-(4-fluoro-2-methoxyphenyl)-3-methylbutyric acid methyl ester and 2.5 g (42.77 mmol) of sodium chloride in 40 mL of DMSO with 2 mL of water was warmed to reflux. Gas evolution was clearly evident early in the reaction. After 4 hours, the reaction was cooled and diluted with 100 mL of brine and extracted with four 75 mL portions of EtOAc. The combined organic layers were washed with six 50 mL portions of brine, dried over magnesium sulfate, filtered, and concentrated to afford an oil which solidified under vacuum. The tan solid was triturated with hexanes and collected by filtration to afford 2.52 g (81%) of 3-(4-fluoro-2-methoxyphenyl)-3-methylbutyronitrile, m.p. 80° C.-83° C.
Name
2-cyano-3-(4-fluoro-2-methoxyphenyl)-3-methylbutyric acid methyl ester
Quantity
4.2 g
Type
reactant
Reaction Step One




Name
brine
Quantity
100 mL
Type
solvent
Reaction Step Two

Yield
81%
Identifiers


|
REACTION_CXSMILES
|
COC(=O)[CH:4]([C:17]#[N:18])[C:5]([C:8]1[CH:13]=[CH:12][C:11]([F:14])=[CH:10][C:9]=1[O:15][CH3:16])([CH3:7])[CH3:6].[Cl-].[Na+].O>CS(C)=O.[Cl-].[Na+].O>[F:14][C:11]1[CH:12]=[CH:13][C:8]([C:5]([CH3:6])([CH3:7])[CH2:4][C:17]#[N:18])=[C:9]([O:15][CH3:16])[CH:10]=1 |f:1.2,5.6.7|
|
Inputs


Step One
|
Name
|
2-cyano-3-(4-fluoro-2-methoxyphenyl)-3-methylbutyric acid methyl ester
|
|
Quantity
|
4.2 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(C(C(C)(C)C1=C(C=C(C=C1)F)OC)C#N)=O
|
|
Name
|
|
|
Quantity
|
2.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Na+]
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Step Two
|
Name
|
brine
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
[Cl-].[Na+].O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was warmed to reflux
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Gas evolution was clearly evident early in the reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction was cooled
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with four 75 mL portions of EtOAc
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with six 50 mL portions of brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford an oil which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The tan solid was triturated with hexanes
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
collected by filtration
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC(=C(C=C1)C(CC#N)(C)C)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.52 g | |
| YIELD: PERCENTYIELD | 81% | |
| YIELD: CALCULATEDPERCENTYIELD | 80.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
